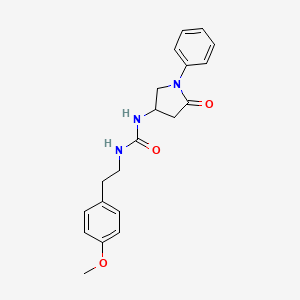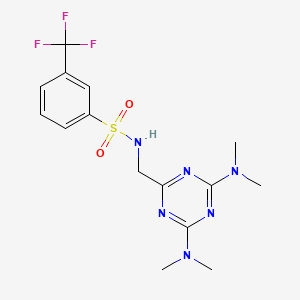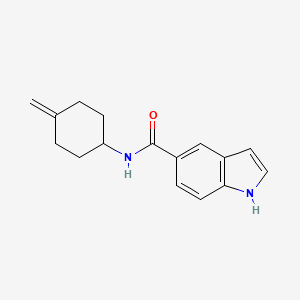
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide, also known as CTAF, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTAF is a white crystalline solid that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines such as TNF-α and IL-6. 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to have good stability in aqueous solutions. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide involves the reaction of 2-chloroacetamide with 1-cyclobutyl-2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide is typically around 70%.
Aplicaciones Científicas De Investigación
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-4-6(14)13-7(8(10,11)12)5-2-1-3-5/h5,7H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKNWWYKOMLCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)


![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)
